Zeanoside B

plant hormone metabolism kernel development IAA catabolite profiling

Zeanoside B is a phenolic glycoside first isolated from immature sweet corn (Zea mays L.) kernels, where it functions as an indole-3-acetic acid (IAA) catabolite. Structurally, it is the 8-O-β-D-glucopyranoside of zeanic acid (8-hydroxy-2-quinolone-4-carboxylic acid), placing it within the quinoline-4-carboxylic acid class.

Molecular Formula C16H17NO9
Molecular Weight 367.31 g/mol
CAS No. 113202-67-8
Cat. No. B038394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeanoside B
CAS113202-67-8
Molecular FormulaC16H17NO9
Molecular Weight367.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O
InChIInChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)
InChIKeyGRKTWUMXBYWXNZ-JCILWVLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zeanoside B (CAS 113202-67-8) Procurement Guide: Distinguishing the Quinolone-Core IAA Metabolite from Indolinone-Class Analogs


Zeanoside B is a phenolic glycoside first isolated from immature sweet corn (Zea mays L.) kernels, where it functions as an indole-3-acetic acid (IAA) catabolite [1]. Structurally, it is the 8-O-β-D-glucopyranoside of zeanic acid (8-hydroxy-2-quinolone-4-carboxylic acid), placing it within the quinoline-4-carboxylic acid class . Unlike its co-occurring analogs zeanosides A and C—which share an indolinone core—zeanoside B possesses a quinolone aglycone scaffold that underlies its distinct developmental kinetics, synthetic route, and physicochemical property profile [2].

Zeanoside B Procurement Risks: Why Zeanoside A, Zeanoside C, and Zeanic Acid Cannot Replace the 8-O-β-D-Glucopyranosyl Quinolone Scaffold


Zeanosides A and C are diastereomeric indolinone-class glycosides bearing a C7-O-glucopyranosyl linkage on a 3,7-dihydroxy-2-indolinone-3-acetic acid core, whereas zeanoside B possesses a C8-O-glucopyranosyl linkage on a quinolone scaffold [1]. These structural differences produce divergent developmental expression profiles: zeanoside B is maximal in early-stage kernels and becomes undetectable by 20–35 days post-silking, while zeanosides A and C peak later (20–30 days post-silking) and decline gradually [2]. Zeanic acid—the aglycone of zeanoside B—has known plant-growth-promoting activity (e.g., proliferation of rice callus tissue, promotion of radish cotyledon growth), but its aglycone form lacks the solubility, metabolic stability, and subcellular distribution conferred by the glucopyranosyl moiety [3]. Interchanging any of these compounds would invalidate comparative kinetic studies, confound IAA-metabolite profiling, and compromise experiments that require the quinolone-specific reactivity or the stage-specific biomarker signature unique to zeanoside B.

Zeanoside B Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Developmental Stage Specificity: Zeanoside B Is an Early-Stage-Exclusive IAA Metabolite Unlike Zeanosides A and C

In Zea mays kernels analyzed by quantitative HPLC across developmental stages, zeanoside B content was highest in the earliest stages sampled and disappeared entirely—becoming undetectable—at 20–35 days after silking. In contrast, zeanosides A and C increased markedly at 20–30 days after silking and then gradually decreased during subsequent maturation, while zeanic acid content remained essentially unchanged throughout all developmental stages [1]. This stage-selective disappearance is a defining kinetic property unique to zeanoside B within this metabolite family.

plant hormone metabolism kernel development IAA catabolite profiling

Aglycone Core Class Divergence: Quinolone Skeleton of Zeanoside B vs. Indolinone Skeleton of Zeanosides A and C

Structural elucidation established that zeanoside B is the 8-O-β-D-glucopyranoside of 8-hydroxy-2-quinolone-4-carboxylic acid (zeanic acid), whereas zeanosides A and C are diastereomeric 7-O-β-D-glucopyranosides of 3,7-dihydroxy-2-indolinone-3-acetic acid [1]. This fundamental difference in aglycone core class—quinolone for zeanoside B vs. indolinone for zeanosides A and C—was confirmed by NMR spectroscopy and chemical degradation [2]. The quinolone scaffold is classified under quinoline-4-carboxylic acids, while the indolinone scaffold belongs to benzoxazines .

natural product structural elucidation quinolone alkaloid IAA conjugate chemotaxonomy

Predicted Physicochemical Differentiation: Zeanoside B Solubility and Hydrogen Bonding vs. Zeanosides A and C

Predicted physicochemical properties differentiate zeanoside B from its indolinone-class analogs. Zeanoside B has a predicted water solubility of 5.05 g/L (ALOGPS), a logP of -0.42, and a polar surface area (PSA) of 169.8 Ų [1]. Zeanoside C (C₁₆H₁₉NO₁₀, MW 385.32) has a higher PSA of 186.00 Ų [2]. While comparative experimental solubility data are not available, the lower molecular weight and reduced hydrogen-bonding capacity of the quinolone scaffold (10 H-acceptors, 6 H-donors) relative to the indolinone scaffold predict distinct chromatographic behavior and extraction efficiency under reversed-phase conditions.

physicochemical property prediction drug-likeness natural product solubility

Aglycone Bioactivity Profile: Zeanic Acid (Zeanoside B Aglycone) Demonstrates Plant-Growth-Promoting Activity Not Reported for Zeanoside A/C Aglycones

Zeanic acid—the aglycone liberated upon hydrolysis of zeanoside B—demonstrated promotive effects on rice callus tissue proliferation in the absence of kinetin and auxin, promoted growth of dwarf mutant rice seedlings (cv. Tanginbozu), and promoted radish cotyledon growth both in the presence and absence of kinetin [1]. It also increased fruit set in grape when sprayed before blossom [1]. These plant-growth-regulating activities are documented for zeanic acid but have not been reported for the aglycones of zeanosides A and C. However, the glycosylated form (zeanoside B) serves as a stable storage/transport form; its biological activity profile may differ from the free aglycone due to the glucopyranosyl moiety [2].

plant growth regulation rice callus bioassay auxin-independent proliferation

Synthetic Accessibility and Structural Confirmation: Zeanoside B Synthesis Achieved via Coupling of Zeanic Acid with Acetobromoglucose

Total synthesis of zeanoside B was achieved by coupling zeanic acid with acetobromoglucose, confirming the structure as the 8-O-β-D-glucopyranoside of zeanic acid [1]. This synthetic route provides a defined, reproducible source of zeanoside B independent of corn kernel extraction and seasonal variation. To date, analogous total synthesis reports for zeanosides A and C have not been identified in the public literature. The availability of a validated synthetic route means zeanoside B can be produced with defined purity and batch-to-batch consistency, eliminating the co-extraction of structurally similar IAA metabolites that complicates isolation-based sourcing of zeanosides A and C.

natural product synthesis glycoside coupling structural confirmation

Subcellular Localization Prediction: Zeanoside B Is Predicted to Localize Primarily in the Cytoplasm, Distinct from Extracellular Zeanoside C Annotation

Bioinformatics-based subcellular localization predictions indicate that zeanoside B is primarily located in the cytoplasm, whereas zeanoside C has been annotated with an extracellular localization term in metabolomic databases [1]. This predicted differential compartmentation is consistent with the distinct aglycone core classes: the quinolone scaffold of zeanoside B may favor cytosolic retention, while the indolinone scaffold of zeanoside C may preferentially undergo secretion or vacuolar sequestration. Experimental validation of these predictions is lacking in the public literature.

subcellular localization metabolite compartmentation glycoside trafficking

Zeanoside B Procurement Use Cases: Where the Quinolone-Core IAA Metabolite Delivers Irreplaceable Value


Early-Stage Kernel Development Biomarker for Auxin Catabolism Studies

In quantitative HPLC-based IAA metabolomics of developing Zea mays kernels, zeanoside B is the only metabolite in the zeanoside family that is exclusively detected in early developmental stages and disappears by 20–35 days after silking [1]. Researchers requiring a stage-specific, quinolone-core biomarker to distinguish early from mid-to-late kernel development should procure zeanoside B as an authentic reference standard. Zeanosides A and C cannot substitute for this purpose because their accumulation continues into later stages.

Synthetic Zeanic Acid Prodrug or Hydrolysis Precursor for Plant Growth Regulation Research

Because zeanic acid—the aglycone of zeanoside B—has documented plant-growth-promoting activity (rice callus proliferation, radish cotyledon growth, grape fruit set increase) [2], zeanoside B serves as a stable, water-soluble glycosylated precursor for studies investigating enzymatic or chemical hydrolysis to release bioactive zeanic acid [3]. No equivalent aglycone bioactivity has been reported for zeanosides A/C, making zeanoside B the unique choice for this experimental paradigm.

Quinolone-Class Natural Product Reference Standard for HPLC Method Development

The quinolone-4-carboxylic acid scaffold of zeanoside B provides distinct UV absorbance and chromatographic retention characteristics compared to the indolinone scaffold of zeanosides A and C [3]. Analytical laboratories developing HPLC or LC-MS methods for comprehensive IAA metabolite profiling in cereals should include zeanoside B as a quinolone-class representative to ensure chromatographic resolution from co-occurring indolinone-class metabolites. Its lower molecular weight (367.31 vs. 385.32 Da for zeanosides A/C) further aids mass spectrometric differentiation.

Cytoplasm-Localized Glycoside Tracer for Subcellular Auxin Metabolite Partitioning Studies

Predicted subcellular localization places zeanoside B primarily in the cytoplasm, distinguishing it from zeanoside C (annotated as extracellular) . For researchers designing subcellular fractionation or confocal imaging studies to trace the intracellular partitioning of IAA glycoside pools, zeanoside B is the appropriate quinolone-glycoside probe for the cytoplasmic compartment.

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